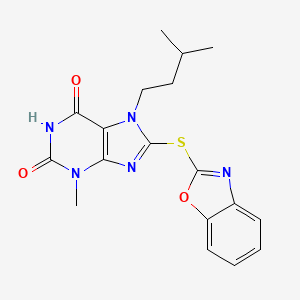
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is expressed in various tissues, including platelets, smooth muscle cells, and neurons. The P2Y1 receptor plays a crucial role in several physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been extensively studied for its potential applications in various research fields.
作用機序
MRS2500 selectively antagonizes the P2Y1 receptor by binding to its allosteric site. The P2Y1 receptor is activated by adenosine diphosphate (ADP), which induces platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting its downstream signaling pathways.
生化学的および生理学的効果
MRS2500 has been shown to inhibit platelet aggregation and vasoconstriction in vitro and in vivo. It has also been shown to reduce bone resorption and increase bone formation in animal models. MRS2500 has been investigated for its potential therapeutic applications in various diseases, including thrombosis, hypertension, and bone-related disorders.
実験室実験の利点と制限
MRS2500 has several advantages for laboratory experiments. It is highly selective for the P2Y1 receptor and does not interact with other P2Y receptors. It has a high affinity for the P2Y1 receptor, making it an effective antagonist. However, MRS2500 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
Several future directions for research on MRS2500 are possible. One potential direction is the development of more potent and selective P2Y1 receptor antagonists for therapeutic applications. Another direction is the investigation of the role of P2Y1 receptor in other physiological processes, such as inflammation and immune response. Additionally, the potential use of P2Y1 receptor antagonists in cancer therapy is an emerging area of research. Finally, the use of MRS2500 as a tool to investigate the mechanism of action of the P2Y1 receptor and its downstream signaling pathways is an ongoing area of research.
合成法
MRS2500 can be synthesized by several methods. One of the commonly used methods involves the reaction of 2-chloro-6-nitrobenzoxazole with 3-methylbut-3-en-1-ol in the presence of a base, followed by the reduction of the nitro group with zinc dust and acetic acid. The resulting amine is then reacted with 8-chlorotheophylline in the presence of a base to yield MRS2500.
科学的研究の応用
MRS2500 has been widely used in scientific research for its selective antagonism of the P2Y1 receptor. It has been used to investigate the role of P2Y1 receptor in platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has also been used to study the effects of P2Y1 receptor on bone formation and resorption, as well as the potential therapeutic applications of P2Y1 receptor antagonists in bone-related disorders.
特性
IUPAC Name |
8-(1,3-benzoxazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-10(2)8-9-23-13-14(22(3)16(25)21-15(13)24)20-17(23)27-18-19-11-6-4-5-7-12(11)26-18/h4-7,10H,8-9H2,1-3H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGLLPPNVFOTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC3=NC4=CC=CC=C4O3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)
![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)
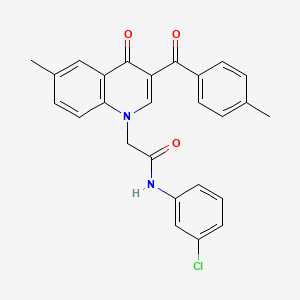
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)
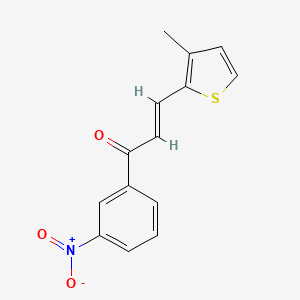
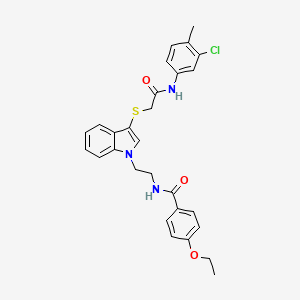
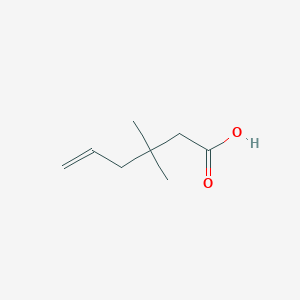
![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)
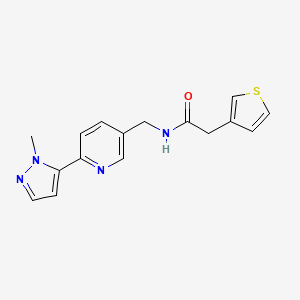
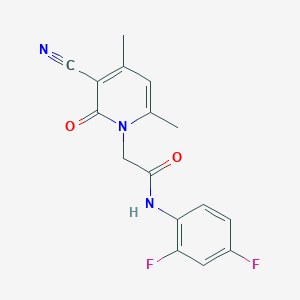
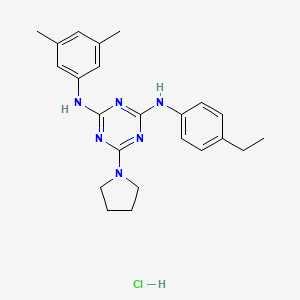
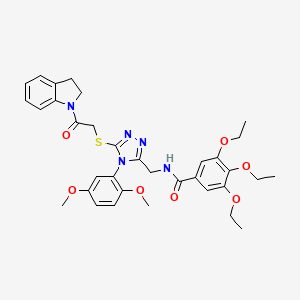
![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2546645.png)